Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate
Description
Historical Context and Development
Methyl 2,3-dihydro-dioxino[2,3-c]pyridine-7-carboxylate (CAS 527681-12-5) emerged as a structurally unique heterocyclic compound during the early 2000s, coinciding with advancements in fused-ring pyridine chemistry. Its development is rooted in the broader exploration of dioxinopyridine derivatives, which gained traction due to their potential applications in medicinal chemistry and materials science. Early synthetic routes for analogous compounds, such as those described by Soukri et al. (2003), involved Smiles rearrangements and cyclization strategies using nitro-substituted pyridine precursors. The compound’s specific synthesis pathway likely evolved from methodologies optimized for functionalizing the dioxinopyridine core, as evidenced by its molecular architecture and substituent placement.
The compound’s first reported synthesis remains unclear in public literature, but its structural analogs, such as 6-iodo-2,3-dihydro-dioxino[2,3-b]pyridine (CAS 1246088-42-5), highlight the iterative design processes employed to introduce diverse functional groups into the dioxinopyridine scaffold. The methyl carboxylate moiety at position 7 reflects a deliberate choice to enhance solubility and stability, aligning with trends in prodrug development for bioactive molecules.
Significance in Heterocyclic Chemistry
Methyl 2,3-dihydro-dioxino[2,3-c]pyridine-7-carboxylate occupies a critical niche in heterocyclic chemistry due to its fused dioxane-pyridine ring system. This hybrid structure combines the electron-deficient pyridine ring with the oxygen-rich dioxane moiety, creating a polar yet aromatic framework that influences reactivity and intermolecular interactions. Such dual characteristics make it valuable for:
- Drug design : Pyridine derivatives are renowned for improving metabolic stability and cellular permeability in pharmaceuticals. The dioxane ring may further modulate hydrophilicity, addressing challenges in bioavailability.
- Ligand development : The compound’s nitrogen and oxygen atoms offer coordination sites for metal ions, relevant in catalysis or sensor technologies.
- Structural diversification : Its scaffold serves as a precursor for synthesizing spirocyclic or polycyclic systems via cross-coupling reactions.
Comparative studies emphasize that substituting the pyridine ring with ester groups (as in this compound) enhances electrophilicity at adjacent positions, enabling regioselective functionalization. For example, the methyl carboxylate group can undergo hydrolysis to carboxylic acids or serve as a leaving group in nucleophilic substitutions.
Classification Within Dioxinopyridine Derivatives
Dioxinopyridines are classified based on ring fusion patterns and substituent positions. Methyl 2,3-dihydro-dioxino[2,3-c]pyridine-7-carboxylate belongs to the 2,3-dihydro-dioxino[2,3-c]pyridine subclass, characterized by:
- A six-membered pyridine ring fused to a five-membered dioxane ring.
- Partial saturation at the dioxane ring (positions 2 and 3).
- Substituents at position 7 of the pyridine core.
The table below contrasts key properties of this compound with related derivatives:
This classification underscores the compound’s role as a methyl ester analog within a broader family of pharmacologically relevant dioxinopyridines. Its structural uniqueness lies in the juxtaposition of the electron-withdrawing carboxylate group and the electron-donating dioxane oxygen atoms, creating a polarized yet stable framework amenable to further modification.
The compound’s InChIKey (QVOOFWUQUIZYAS-UHFFFAOYSA-N) and SMILES (COC(=O)c1=CC2=C(OCCO2)C=N1) provide unambiguous identifiers for its stereoelectronic profile, critical for computational modeling and database indexing.
Properties
IUPAC Name |
methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-12-9(11)6-4-7-8(5-10-6)14-3-2-13-7/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVCFASCQPHPEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624647 | |
| Record name | Methyl 2,3-dihydro[1,4]dioxino[2,3-c]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
527681-12-5 | |
| Record name | Methyl 2,3-dihydro[1,4]dioxino[2,3-c]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of Methyl 2,3-dihydro-dioxino[2,3-c]pyridine-7-carboxylate typically proceeds via condensation and cyclization reactions involving substituted pyridine derivatives and dioxin precursors. The key steps include:
- Formation of the dihydro-dioxino] ring fused to the pyridine core.
- Introduction of the methyl carboxylate group at the 7-position of the pyridine ring.
- Use of catalysts or reagents to promote cyclization and ring closure.
One common approach involves the reaction of a suitably substituted pyridine derivative with a diol or epoxide under acidic or catalytic conditions to form the fused dioxino ring system.
Detailed Preparation Route
This synthetic sequence emphasizes the importance of controlled cyclization conditions to ensure regioselectivity and yield.
Key Reaction Conditions and Catalysts
- Catalysts : Acid catalysts such as p-toluenesulfonic acid or Lewis acids (e.g., zinc chloride) are often employed to facilitate ring closure.
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred for solubility and reaction control.
- Temperature : Moderate heating (60–120°C) or microwave-assisted heating is used to accelerate cyclization.
- Time : Reaction times vary from 1 to 24 hours depending on the step and scale.
Characterization of Intermediates and Final Product
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the formation of the fused ring system and methyl ester group.
- Infrared (IR) Spectroscopy : Identifies key functional groups; ester carbonyl stretch around 1730 cm⁻¹ and aromatic C-H stretches near 3000 cm⁻¹.
- Mass Spectrometry (MS) : Confirms molecular weight and purity.
- Thin Layer Chromatography (TLC) : Monitors reaction progress.
- X-ray Crystallography : Provides stereochemical confirmation when applicable.
Research Findings and Optimization
Recent studies have optimized the preparation of this compound by:
- Utilizing microwave-assisted [2+2] cycloaddition reactions between dimethyl acetylenedicarboxylate and enaminones, followed by hydrazine hydrate-mediated cyclization, to enhance yield and reduce reaction times.
- Employing stepwise purification to achieve ≥95% purity, critical for pharmaceutical applications.
- Investigating substituent effects on the pyridine ring to improve reactivity and selectivity in the cyclization step.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Conventional Condensation + Cyclization | Acid-catalyzed ring closure | Straightforward, accessible reagents | Longer reaction times, moderate yields | 60–75 |
| Microwave-Assisted Cycloaddition + Cyclization | Rapid heating, enhanced reaction rate | Shorter reaction time, higher yield | Requires specialized equipment | 80–90 |
| Hydrazine Hydrate-Mediated Cyclization | Specific for ring closure | High selectivity, good purity | Sensitive to moisture, handling hazards | 70–85 |
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate has shown promise in the development of pharmaceuticals. Its structural features make it a candidate for designing novel compounds with therapeutic effects. Research indicates that derivatives of this compound may exhibit:
- Antimicrobial Activity : Studies have demonstrated that certain derivatives can inhibit bacterial growth and show effectiveness against specific pathogens.
- Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines, making it a potential lead in anticancer drug development.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .
Material Science
Polymer Chemistry Applications
Recent studies have explored the incorporation of this compound into polymer matrices. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers:
- Improved Thermal Stability : Polymers modified with this compound exhibit better thermal stability compared to unmodified counterparts.
- Enhanced Mechanical Properties : The incorporation leads to materials with higher tensile strength and elasticity.
Mechanism of Action
The mechanism of action of Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Table 1: Key Structural Features and Molecular Properties
Key Observations:
- Halogenated Derivatives : Bromine and chlorine substituents (e.g., 7-Bromo and 7-Chloro analogues) enhance electrophilic substitution reactivity but reduce solubility due to increased hydrophobicity .
- Aldehyde Functionalization : The carbaldehyde derivative (CAS 95849-26-6) exhibits nucleophilic reactivity at the aldehyde group, making it suitable for condensation or reductive amination reactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Ethyl 1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (from ) is included for ester-group comparison despite differing core structure.
Key Observations:
- The 7-Chloro-8-methyl analogue has a predicted pKa of 3.41 , indicating moderate acidity, likely due to the electron-withdrawing chlorine .
- The target compound’s solubility profile is inferred from its ester group, suggesting compatibility with solvents like THF or dichloromethane .
Reactivity Trends:
Biological Activity
Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate (CAS No. 527681-12-5) is a heterocyclic compound with the molecular formula and a molecular weight of 195.17 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 195.17 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| LogP | 1.16120 |
| Polar Surface Area (PSA) | 31.35 Ų |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : HCT-116 (colorectal carcinoma), HepG-2 (liver cancer), and MCF-7 (breast cancer).
- Methodology : The MTT assay was utilized to evaluate cell viability.
- Findings :
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . Preliminary studies suggest it may possess activity against certain bacterial strains:
- Tested Strains : Common pathogenic bacteria.
- Results : Specific derivatives showed inhibitory effects on bacterial growth, indicating potential as an antimicrobial agent.
The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
- Receptor Modulation : Potential modulation of receptors involved in cellular signaling pathways could lead to altered cell growth dynamics .
Study on Antiproliferative Activity
In a study assessing the antiproliferative activity of various derivatives of dioxino-pyridine compounds:
- Objective : To evaluate the cytotoxic effects on cancer cells compared to standard chemotherapeutics.
- Results :
Comparative Analysis of Derivatives
A detailed comparative analysis was conducted on the biological activities of various substituted derivatives of Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine:
| Compound Name | Cell Line | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|---|
| Compound A | HCT-116 | 5.0 | More potent |
| Compound B | HepG-2 | 15.0 | Comparable |
| Compound C | MCF-7 | 20.0 | Less potent |
Q & A
Basic Research Question
- HPLC-MS : Use C18 columns (e.g., Purospher® STAR, as in ) with ESI-MS detection for impurity profiling.
- NMR spiking : Identify residual solvents (e.g., DMSO, THF) by comparing with reference spectra.
- Elemental analysis : Verify purity >98% by matching calculated vs. observed C/H/N ratios (e.g., ’s safety data guidelines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
